![molecular formula C19H19N3O2S B2474688 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 946345-10-4](/img/structure/B2474688.png)
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide, also known as OTAVA-BB 1208079, is a chemical compound with potential therapeutic applications. This compound is of interest to the scientific community due to its unique chemical structure and its potential to target specific biological pathways.
Scientific Research Applications
Scientific Research Applications
Pharmaceutical Development : Compounds with structural similarities to the requested molecule have been explored for their potential therapeutic properties. For instance, pyridazinone derivatives have been studied for their cardiac, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002). Such compounds are synthesized for their potential in treating various medical conditions, indicating the relevance of related molecules in drug discovery and development.
Agrochemical Research : Research on heterocyclic compounds incorporating elements like thiophene has identified potential insecticidal properties. For example, compounds synthesized from precursors such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have shown insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This suggests the potential of structurally similar compounds in the development of new agrochemical agents.
Materials Science : The synthesis and characterization of novel compounds often lead to materials with unique properties. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their hydrogen bonding effects on self-assembly processes and antioxidant activities (Chkirate et al., 2019). Such studies highlight the diverse applications of these molecules in creating materials with specific functionalities.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, a key structural component of this compound, have a wide range of therapeutic properties and can interact with various biological targets .
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of direct research on this specific compound. It’s worth noting that compounds containing a thiophene moiety have been reported to exhibit a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Biochemical Pathways
It has been reported that thiophene derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that thiophene derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-4-2-5-15(12-14)13-18(23)20-9-10-22-19(24)8-7-16(21-22)17-6-3-11-25-17/h2-8,11-12H,9-10,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYUOJKUTDUUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide |
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